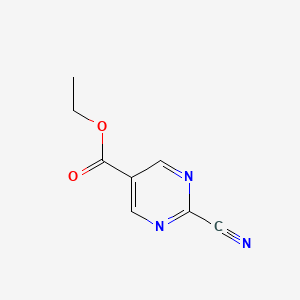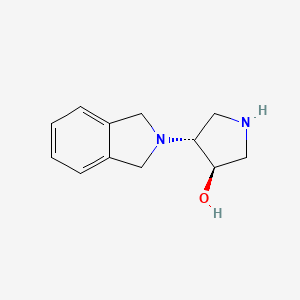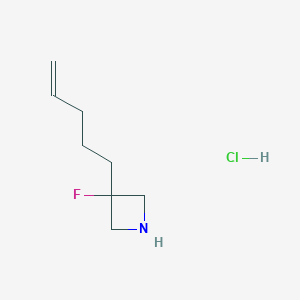
3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride
描述
3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride is a fluorinated azetidine derivative
Synthetic Routes and Reaction Conditions:
Fluorination: The synthesis of this compound typically involves the fluorination of a precursor azetidine compound. This can be achieved using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride).
Alkylation: The pent-4-en-1-yl group can be introduced through alkylation reactions. For example, reacting the azetidine with 1-bromo-4-pentene in the presence of a strong base like sodium hydride (NaH) can facilitate the formation of the desired compound.
Hydrochloride Formation: The final step involves converting the azetidine base into its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The fluorinated azetidine can undergo oxidation reactions, potentially forming fluorinated derivatives or breaking down into smaller fragments.
Reduction: Reduction reactions can be used to convert the azetidine ring into other nitrogen-containing heterocycles.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorinated alcohols, carboxylic acids, or ketones.
Reduction: Amines or other reduced nitrogen-containing heterocycles.
Substitution: Various alkylated or aminated derivatives of the azetidine ring.
科学研究应用
Chemistry: It can serve as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound may be used in the study of biological systems, particularly those involving nitrogen-containing heterocycles.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: Its unique chemical properties may make it useful in the development of new materials or chemical processes.
作用机制
The exact mechanism by which 3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with biological targets such as enzymes or receptors. The fluorine atom could enhance binding affinity or alter the compound's metabolic stability.
Molecular Targets and Pathways Involved:
Enzymes: The compound might inhibit or activate specific enzymes, leading to therapeutic effects.
Receptors: It could bind to receptors in the body, modulating physiological responses.
相似化合物的比较
3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride: A structurally similar compound with a shorter alkyl chain.
3-Fluoro-3-(but-3-en-1-yl)azetidine hydrochloride: Another analog with a different alkyl chain length and position.
Uniqueness: 3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride is unique due to its specific alkyl chain length and the position of the double bond, which can influence its chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
3-fluoro-3-pent-4-enylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN.ClH/c1-2-3-4-5-8(9)6-10-7-8;/h2,10H,1,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTXDIUTGGZNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



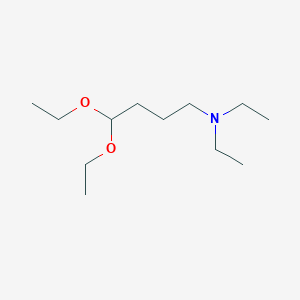
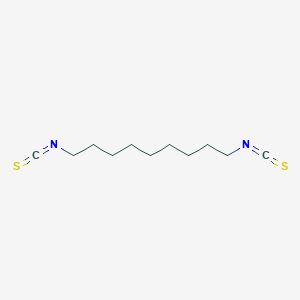
![3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1485049.png)
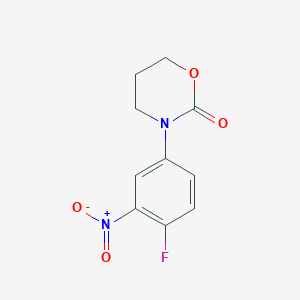

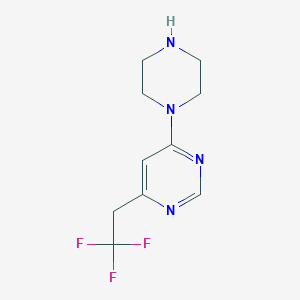
![8-Hydroxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1485056.png)
![4-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1485059.png)
![3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485060.png)
![4-[(4-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1485062.png)
![[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1485066.png)
